beta-D-Gal-(1->3)-D-Ara
Description
β-D-Gal-(1→3)-D-Ara is a disaccharide composed of β-D-galactose (Gal) linked via a 1→3 glycosidic bond to D-arabinose (Ara). Galactose is a hexose, while arabinose is a pentose, making this compound distinct in its stereochemical and structural properties. The β-configuration of the glycosidic linkage implies that the hydroxyl group on the anomeric carbon of Gal is oriented opposite to the plane of the ring, influencing its biochemical interactions. For instance, D-Ara is synthesized in eukaryotes via the pentose phosphate pathway and isomerization of D-ribulose-5-phosphate (D-Ru-5P) to D-Ara-5P, mediated by enzymes like glutamine-6-phosphate transferase (GFAT) . Its presence in glycans or lipoglycans, such as those in mycobacteria, suggests roles in structural integrity or pathogenicity .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(3S,4R,5R)-2,3,5-trihydroxyoxan-4-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10?,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXQXHMPBBNYRD-VGRCRPPNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Gal-(1->3)-D-Ara typically involves the glycosylation of a suitably protected D-arabinose derivative with a beta-D-galactose donor. Commonly used protecting groups include acetyl and benzyl groups, which help in controlling the regioselectivity of the glycosylation reaction. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate or by using glycosyl donors like trichloroacetimidates under mild conditions .
Industrial Production Methods: Industrial production of beta-D-Gal-(1->3)-D-Ara may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. Enzymatic methods are preferred for large-scale production due to their eco-friendly nature and the ability to operate under mild conditions, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-Gal-(1->3)-D-Ara can undergo oxidation reactions, typically using reagents like periodic acid or bromine water, leading to the formation of aldonic acids.
Reduction: Reduction of the disaccharide can be achieved using sodium borohydride, resulting in the formation of alditols.
Common Reagents and Conditions:
Oxidation: Periodic acid, bromine water.
Reduction: Sodium borohydride.
Substitution: Acetic anhydride, benzoyl chloride.
Major Products Formed:
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Esters of the disaccharide.
Scientific Research Applications
Structural Characteristics and Synthesis
Beta-D-Gal-(1→3)-D-Ara is characterized by its unique glycosidic linkage, which influences its functional properties. The synthesis of this compound can be achieved through enzymatic methods utilizing specific glycosidases, such as L-arabinopyranosidase and β-galactosidase, which facilitate the production of functional oligosaccharides essential for various applications .
Applications in Biotechnology
2.1 Enzyme Production and Modification
- Glycosidase Enzymes : Beta-D-Gal-(1→3)-D-Ara serves as a substrate for the production of glycosidases, which are crucial for the enzymatic modification of polysaccharides. These enzymes can be utilized in industrial processes to enhance the yield of desired oligosaccharides .
- Transgenic Plants : Research has shown that expressing fungal exo-β-1,3-galactanase in transgenic plants can lead to the specific degradation of type II arabinogalactans, highlighting the potential of beta-D-Gal-(1→3)-D-Ara in genetic engineering applications aimed at improving plant traits .
2.2 Pharmaceutical Applications
- Drug Delivery Systems : The compound's structural properties make it a candidate for use in drug delivery systems, where it can facilitate the targeted release of therapeutic agents through interactions with specific receptors on cell surfaces.
- Immunomodulatory Effects : Preliminary studies suggest that beta-D-Gal-(1→3)-D-Ara may exhibit immunomodulatory effects, potentially enhancing the efficacy of vaccines or therapeutic agents when used as an adjuvant.
Case Studies
Mechanism of Action
The mechanism of action of beta-D-Gal-(1->3)-D-Ara involves its interaction with specific receptors or enzymes in biological systems. The glycosidic bond between beta-D-galactose and D-arabinose can be cleaved by glycosidases, releasing the monosaccharides, which can then participate in various metabolic pathways. The compound may also act as a ligand for lectins, facilitating cell-cell adhesion and signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key disaccharides and polysaccharides with structural or functional similarities to β-D-Gal-(1→3)-D-Ara:
Key Differences
- Linkage Configuration : The β(1→3) linkage in β-D-Gal-(1→3)-D-Ara contrasts with the α(1→5) bonds in D-arabinan, which confer rigidity to mycobacterial cell walls . β(1→4) linkages (e.g., lactose) are more common in energy storage molecules.
- Biological Roles : While β-D-Gal-(1→3)-GlcNAc is critical in immune recognition , D-Ara-containing glycans in mycobacteria contribute to virulence and drug resistance . The hypothetical role of β-D-Gal-(1→3)-D-Ara might involve pathogen-associated molecular patterns (PAMPs) or signaling.
Enzymatic and Metabolic Pathways
- Biosynthesis : D-Ara synthesis in eukaryotes involves GFAT-mediated isomerization of D-Ru-5P to D-Ara-5P . If β-D-Gal-(1→3)-D-Ara is naturally occurring, its formation might require glycosyltransferases similar to those in Sulfolobus solfataricus, which metabolize D-Ara via inducible dehydrogenases and dehydratases .
- Degradation: Enzymes like D-Ara dehydrogenase (AraDH) in S. This suggests β-D-Gal-(1→3)-D-Ara might require specialized hydrolases for cleavage.
Analytical Techniques
- Chromatography: GC and HPLC methods are effective for analyzing monosaccharide composition in polysaccharides (e.g., detecting D-Ara and Gal in plant glycans) . These techniques could be applied to characterize β-D-Gal-(1→3)-D-Ara if isolated.
- Spectroscopy: NMR and MS (as used in synthetic studies of related compounds) would confirm linkage positions and anomeric configurations .
Biological Activity
Beta-D-Gal-(1→3)-D-Ara, a polysaccharide derivative, has garnered attention for its biological activities, particularly in the context of plant biology and potential therapeutic applications. This article explores its biological activity through various studies, highlighting its enzymatic interactions, structural characteristics, and implications for health.
Structural Characteristics
Beta-D-Gal-(1→3)-D-Ara is a galactan with a backbone consisting of beta-D-galactopyranosyl units linked by (1→3) bonds to D-arabinofuranosyl residues. The structure plays a crucial role in its biological functions, particularly in interactions with enzymes and microbes.
Enzymatic Activity
Enzymatic Hydrolysis:
Research indicates that beta-D-Gal-(1→3)-D-Ara can be hydrolyzed by specific enzymes such as exo-β-(1→3)-D-galactanases. For instance, a study on an enzyme from Streptomyces sp. reported kinetic parameters for the hydrolysis of de-arabinosylated gum arabic (dGA), showing a Km value of 19 mg/ml and a Vmax of 9.7 μmol D-Gal/min/mg protein . This enzymatic activity is essential for understanding how beta-D-Gal-(1→3)-D-Ara interacts within biological systems.
Table 1: Enzymatic Activity of Exo-β-(1→3)-D-Galactanase
| Substrate | Specific Activity (μmol D-Gal/min/mg protein) | Relative Specific Activity (%) |
|---|---|---|
| β-(1→3)-D-Galactan | 10.8 ± 0.3 | 100 |
| De-arabinosylated gum arabic (dGA) | 4.4 ± 0.1 | 20 |
| Gum arabic | 0.03 ± 0.0 | 30 |
These findings suggest that beta-D-Gal-(1→3)-D-Ara is a significant substrate for enzymatic reactions, which may influence its biological roles in plants and potential therapeutic applications.
Microbial Interactions
Beta-D-Gal-(1→3)-D-Ara has also been studied for its role in microbial metabolism. A study demonstrated that when alpha-D-Galp-(1→3)-L-Ara was removed from gum arabic AGP, it was assimilated by Bifidobacterium longum, indicating that this polysaccharide could serve as a prebiotic substrate . The degradation of arabinogalactan side chains by specific enzymes facilitates the growth of beneficial gut bacteria.
Health Implications
Antioxidant Activity:
Beta-D-Gal-(1→3)-D-Ara exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. A recent study highlighted that polysaccharides derived from various sources, including those containing beta-D-Gal-(1→3)-D-Ara, possess free radical scavenging abilities . This suggests potential applications in dietary supplements aimed at improving health outcomes related to oxidative damage.
Hypoglycemic Effects:
Additionally, polysaccharides such as beta-D-Gal-(1→3)-D-Ara have been associated with hypoglycemic effects. Research indicates that certain polysaccharides can regulate blood glucose levels, making them candidates for managing diabetes . The structural characteristics of these polysaccharides contribute to their bioactivity and therapeutic potential.
Case Studies
Several studies have investigated the biological activity of beta-D-Gal-(1→3)-D-Ara and its derivatives:
- Study on Antitumor Activity: A case study explored the effects of polysaccharides on glioblastoma cells, revealing that compounds similar to beta-D-Gal-(1→3)-D-Ara inhibited cell proliferation through mechanisms involving NF-κB pathway modulation .
- Prebiotic Effects: Another study assessed the prebiotic potential of beta-D-Gal-(1→3)-D-Ara by examining its impact on gut microbiota composition in animal models, showing significant increases in beneficial bacteria populations following dietary supplementation .
Q & A
Q. What ethical issues arise in studies involving β-D-Gal-(1→3)-D-Ara, and how are they addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
